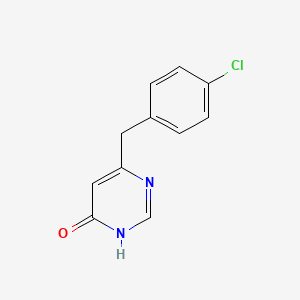

6-(4-Chlorobenzyl)pyrimidin-4-ol

Overview

Description

Synthesis Analysis

The synthesis of pyrimidines, which are a class of compounds that “6-(4-Chlorobenzyl)pyrimidin-4-ol” belongs to, involves various methods . These methods include oxidative annulation involving anilines, aryl ketones, and DMSO promoted by K2S2O8, ZnCl2-catalyzed three-component coupling reaction, and copper-catalyzed cyclization of ketones with nitriles .Chemical Reactions Analysis

The chemical reactions involving pyrimidines, including “this compound”, are diverse . They include oxidative dehydrogenation/annulation/oxidative aromatization, base-promoted intermolecular oxidation C-N bond formation, and efficient, facile, and eco-friendly synthesis involving an oxidative [3 + 2 + 1] three-component annulation .Scientific Research Applications

Synthesis and Biological Applications

6-(4-Chlorobenzyl)pyrimidin-4-ol derivatives are integral in medicinal chemistry due to their role in biological processes at the cellular level. The derivatives exhibit significant anti-inflammatory and analgesic activities, with the chlorophenyl substitution showcasing potent effects in these areas. The nature of the substituent on the pyrimidine ring is critical in determining the degree of these activities, highlighting the compound's versatility in drug design and synthesis (Muralidharan, S. James Raja, & Asha Deepti, 2019).

Optical and Electronic Properties

The pyrimidine ring, a fundamental component of this compound, is prevalent in nature due to its presence in DNA and RNA as nitrogenous bases. Derivatives of this compound are recognized for their promising applications in medicine and nonlinear optics (NLO). For example, phenyl pyrimidine derivatives exhibit significant NLO properties, making them suitable for high-tech applications in optoelectronics. This is due to their structural parameters and electronic properties which have been extensively studied and confirmed to match experimental data, providing a reliable basis for their application in these fields (A. Hussain et al., 2020).

Chemical Modification and Stability

The compound's chemical structure allows for various modifications, which is critical in synthesizing a range of derivatives with potential biological interest. For instance, the chlorination of pyrimidin-4-ols with 5-nitrogen functionality has been studied, leading to the formation of specific chloro derivatives under certain conditions. This research highlights the compound's reactivity and potential for creating diverse molecular structures, which is crucial in pharmaceutical synthesis and chemical research (Harnden & D. Hurst, 1990).

Safety and Hazards

The safety data sheet for pyrimidin-4-ol, a related compound, advises avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Properties

IUPAC Name |

4-[(4-chlorophenyl)methyl]-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c12-9-3-1-8(2-4-9)5-10-6-11(15)14-7-13-10/h1-4,6-7H,5H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHVAXFAQZPJTDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC(=O)NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

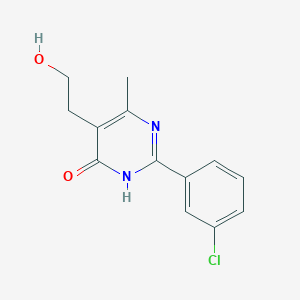

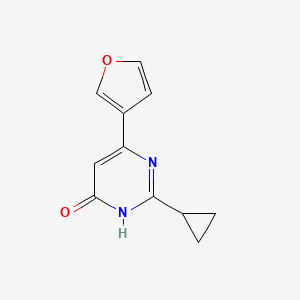

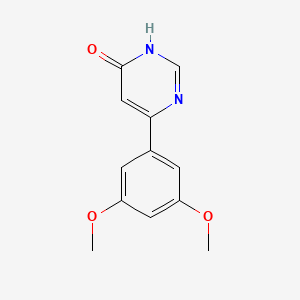

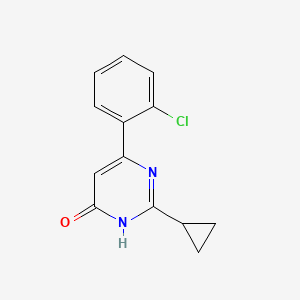

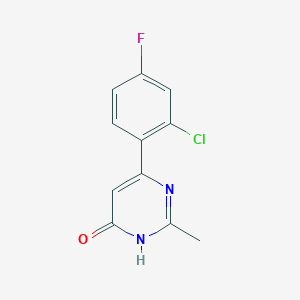

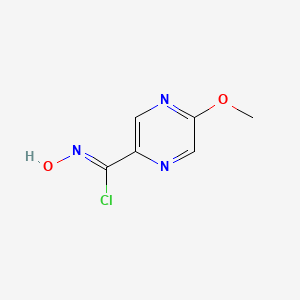

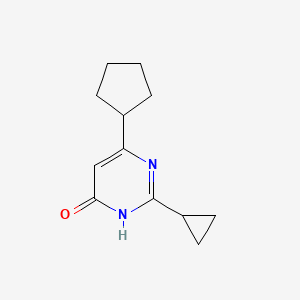

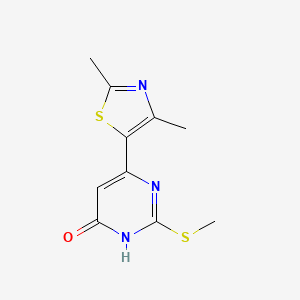

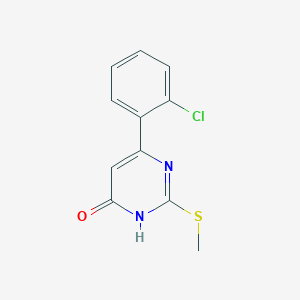

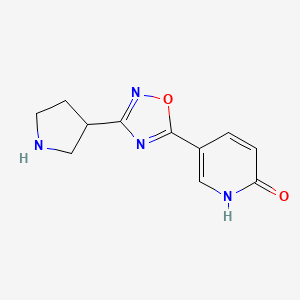

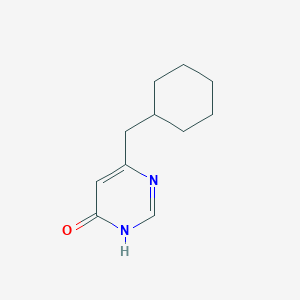

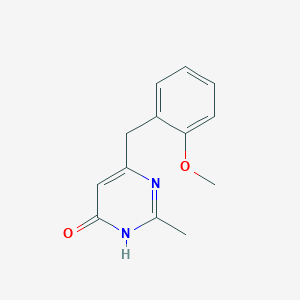

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(Difluoromethyl)benzimidazol-2-yl]-1-(hydroxyimino)ethane](/img/structure/B1487078.png)